N-(Butan-2-yl)-2-chloro-4-nitroaniline
Description
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-butan-2-yl-2-chloro-4-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-7(2)12-10-5-4-8(13(14)15)6-9(10)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
CVONUBAUWFZHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of N-(Butan-2-yl)-2-chloro-4-nitroaniline can begin with the nitration of aniline derivatives. Aniline is first chlorinated to introduce the chlorine atom at the 2-position. This is typically achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The next step involves the alkylation of the chlorinated aniline with butan-2-yl halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Nitration: Finally, the nitro group is introduced at the 4-position through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Butan-2-yl)-2-chloro-4-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: N-(Butan-2-yl)-2-chloro-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives are tested for their ability to inhibit the growth of bacteria and cancer cells.
Medicine: The compound and its derivatives are explored for their potential use in drug development. They are investigated for their pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-2-chloro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine atom and butan-2-yl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP values indicate lipophilicity trends.
Table 2: Toxicity Comparison (3-hour exposure)
- Positional Isomerism: 2C4NA (NO₂ at 4, Cl at 2) exhibits greater toxicity than 4C2NA (NO₂ at 2, Cl at 4), attributed to enhanced electrophilicity of the nitro group at position 4, which may facilitate reactive oxygen species (ROS) generation .
- Alkylation Effects: Ethyl or benzyl substituents reduce acute toxicity compared to non-alkylated analogs, likely due to altered metabolism or reduced cellular uptake. However, the butan-2-yl group’s bulkiness may prolong half-life in vivo, necessitating further study.
Biological Activity
N-(Butan-2-yl)-2-chloro-4-nitroaniline is an organic compound classified as an aniline derivative, notable for its structural features that influence its biological activity. This article delves into the compound's biological effects, metabolic pathways, and associated toxicity, drawing from diverse research sources.
Chemical Structure and Properties
The chemical formula of this compound is CHClNO, with a molecular weight of approximately 227.69 g/mol. The compound consists of a butan-2-yl group attached to the nitrogen atom of the aniline structure, along with a nitro group (-NO) at the para position relative to the amine group. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.
1. Metabolic Pathways
Research indicates that 2-chloro-4-nitroaniline (the parent compound) undergoes significant metabolic transformations in microbial environments. For instance, strain MB-P1 can utilize 2-chloro-4-nitroaniline as a sole carbon and nitrogen source, leading to its degradation via a series of enzymatic reactions. The initial step involves the removal of the nitro group by a flavin-dependent monooxygenase, producing 4-amino-3-chlorophenol (4-A-3-CP). This compound is further transformed into 6-chlorohydroxyquinol (6-CHQ) through dioxygenase-mediated reactions .
| Metabolite | Pathway | Enzyme Involved |
|---|---|---|
| 2-Chloro-4-nitroaniline | Initial substrate | - |
| 4-Amino-3-chlorophenol | First metabolite | Flavin-dependent monooxygenase |
| 6-Chlorohydroxyquinol | Final product in degradation pathway | Aniline dioxygenase |
2. Toxicological Studies
Toxicological assessments have revealed that compounds related to this compound exhibit mutagenic properties. Specifically, studies using the Salmonella typhimurium assay demonstrated that 2-chloro-4-nitroaniline has mutagenic potential, although its potency is lower compared to other known mutagens like niclosamide . The compound's mutagenicity is attributed to nitroreduction processes that activate its mutagenic metabolites.
3. Environmental Impact
The environmental degradation of this compound and its derivatives has significant implications for ecological safety. The metabolic pathways elucidated by studies on microbial degradation suggest that these compounds can be effectively broken down by specific bacterial strains, reducing their persistence in contaminated environments .
Case Study: Microbial Degradation
A study investigated the ability of Pseudomonas sp. strain MB-P1 to degrade 2-chloro-4-nitroaniline under aerobic conditions. The results showed that this strain could metabolize the compound efficiently, leading to significant reductions in toxicity and environmental impact. The study highlighted the potential for bioremediation strategies using specific microbial strains to mitigate pollution from nitroaromatic compounds .
Case Study: Mutagenicity Assessment
Another study focused on assessing the mutagenic activity of 2-chloro-4-nitroaniline in rodent models. The findings indicated that exposure led to increased mutation rates, particularly affecting liver tissues, which underscores the need for careful handling and regulation of this compound in industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
